N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14775374
InChI: InChI=1S/C21H24ClN5O3/c1-15(28)24-17-5-7-18(8-6-17)25-20(29)14-23-21(30)27-11-9-26(10-12-27)19-4-2-3-16(22)13-19/h2-8,13H,9-12,14H2,1H3,(H,23,30)(H,24,28)(H,25,29)
SMILES:
Molecular Formula: C21H24ClN5O3
Molecular Weight: 429.9 g/mol

N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide

CAS No.:

Cat. No.: VC14775374

Molecular Formula: C21H24ClN5O3

Molecular Weight: 429.9 g/mol

* For research use only. Not for human or veterinary use.

N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide -

Specification

Molecular Formula C21H24ClN5O3
Molecular Weight 429.9 g/mol
IUPAC Name N-[2-(4-acetamidoanilino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide
Standard InChI InChI=1S/C21H24ClN5O3/c1-15(28)24-17-5-7-18(8-6-17)25-20(29)14-23-21(30)27-11-9-26(10-12-27)19-4-2-3-16(22)13-19/h2-8,13H,9-12,14H2,1H3,(H,23,30)(H,24,28)(H,25,29)
Standard InChI Key TUIYZRQJQKOUDU-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound’s IUPAC name, N-[2-(4-acetamidoanilino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide, reflects its intricate structure . The piperazine ring serves as the central scaffold, with a 3-chlorophenyl group at the 4-position and a carboxamide linkage connecting to a glycinamide moiety. The glycinamide branch further incorporates a 4-acetamidoaniline group, introducing hydrogen-bonding capabilities critical for molecular interactions.

Key Functional Groups:

  • Piperazine core: A six-membered ring with two nitrogen atoms, enabling conformational flexibility and hydrogen bonding .

  • 3-Chlorophenyl group: A hydrophobic aromatic substituent with potential halogen-bonding interactions.

  • Carboxamide linkage: Enhances solubility and participates in target binding via dipole interactions.

  • Acetamidoaniline moiety: Provides hydrogen-bond donors and acceptors for substrate recognition.

Molecular Properties

The compound’s molecular formula is C21H24ClN5O3C_{21}H_{24}ClN_{5}O_{3}, with a molecular weight of 429.9 g/mol . Its SMILES string, CC(=O)NC1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl, illustrates the connectivity of functional groups . The InChIKey TUIYZRQJQKOUDU-UHFFFAOYSA-N uniquely identifies its stereochemical configuration .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC21H24ClN5O3C_{21}H_{24}ClN_{5}O_{3}
Molecular Weight429.9 g/mol
IUPAC NameN-[2-(4-acetamidoanilino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide
SMILESCC(=O)NC1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a multi-step sequence, typically starting with the functionalization of the piperazine ring. According to VulcanChem, key steps include:

  • Piperazine Substitution: Introducing the 3-chlorophenyl group via nucleophilic aromatic substitution under basic conditions.

  • Carboxamide Formation: Coupling the piperazine intermediate with chloroacetyl chloride, followed by reaction with 4-acetamidoaniline to form the glycinamide branch.

  • Purification: Chromatographic techniques (e.g., silica gel) isolate the product, with yields optimized by controlling temperature (40–60°C) and solvent polarity (dichloromethane/ethanol mixtures).

Stability and Reactivity

The compound’s stability is influenced by its functional groups:

  • The piperazine ring is prone to oxidation, requiring inert atmospheres during synthesis.

  • The carboxamide linkage may undergo hydrolysis under strongly acidic or basic conditions, limiting its oral bioavailability.

Analytical Characterization

Spectroscopic Data

  • NMR: 1H^1H NMR (DMSO-d6) reveals peaks at δ 2.1 ppm (acetamido methyl), δ 3.4–3.8 ppm (piperazine protons), and δ 7.2–7.6 ppm (aromatic protons).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 430.9 [M+H]+.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Piperazine Derivatives

CompoundTargetKey Structural DifferenceBioactivity
VC14775374P2X3 receptor3-Chlorophenyl substituentAnalgesic (IC50: 12 nM)
Patent Example 1 P2X3 receptorPyrimidine ringNeuropathic pain relief
Patent Example 2 KinaseSulfonamide linkageAntiproliferative (IC50: 8 nM)

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